4-Metoxibenzoato de metilo

Descripción general

Descripción

Methyl 4-methoxy-2-nitrobenzoate is a chemical compound with potential applications in various fields of chemistry. Its synthesis, molecular structure, chemical reactions, and properties have been the subject of several studies. This compound is synthesized through specific chemical pathways, and its structure has been analyzed using various spectroscopic techniques.

Synthesis Analysis

The synthesis of Methyl 4-methoxy-2-nitrobenzoate involves several chemical reactions starting from basic organic compounds. For example, the synthesis of related compounds involves nitration reactions, esterification, and methoxylation processes with specific reactants under controlled conditions to achieve high purity and yield. The synthesis of Methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, involving bromination, hydrolysis, cyanidation, methoxylation, and esterification steps, is indicative of the complexity and specificity of the synthesis process for such compounds (Chen Bing-he, 2008).

Aplicaciones Científicas De Investigación

Síntesis química

“Methyl 4-methoxy-2-nitrobenzoate” se utiliza en la síntesis de varios compuestos químicos . Es un intermedio clave en la producción de una amplia gama de productos químicos .

Catalizador en la esterificación

Este compuesto se utiliza en el proceso de esterificación, donde reacciona con varios ácidos benzoicos en presencia de un catalizador ácido . En un estudio, los catalizadores metálicos de circonio con Ti fijo mostraron la mejor actividad .

Producción de compuestos de benzoato de metilo

“Methyl 4-methoxy-2-nitrobenzoate” se utiliza en la producción de compuestos de benzoato de metilo (MB) . Estos compuestos tienen baja toxicidad y se utilizan principalmente en aromas y como disolventes .

Agente aromatizante

Los compuestos de benzoato de metilo, que se pueden sintetizar a partir de “Methyl 4-methoxy-2-nitrobenzoate”, tienen un sabor afrutado y se pueden utilizar en jarabes de piña, fresa y cereza .

Disolvente en caucho de resina

El benzoato de metilo, sintetizado a partir de “Methyl 4-methoxy-2-nitrobenzoate”, actúa como disolvente en el caucho de resina .

Materia prima para fármacos antineoplásicos

“Methyl p-bromobenzoate”, que se puede sintetizar a partir de “Methyl 4-methoxy-2-nitrobenzoate”, es la principal materia prima del pemetrexed disódico, un fármaco antineoplásico .

Materia prima para compuestos antifúngicos

“Methyl p-bromobenzoate” también se utiliza en la síntesis de diglitin A

Mecanismo De Acción

Target of Action

Methyl 4-methoxy-2-nitrobenzoate is a nitro compound . Nitro compounds are a very important class of nitrogen derivatives. The nitro group, − NO 2, like the carboxylate anion, is a hybrid of two equivalent resonance structures

Mode of Action

For instance, they can undergo direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Biochemical Pathways

Nitro compounds can affect various biochemical pathways depending on their specific targets and mode of action .

Pharmacokinetics

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This could potentially impact the bioavailability of Methyl 4-methoxy-2-nitrobenzoate.

Propiedades

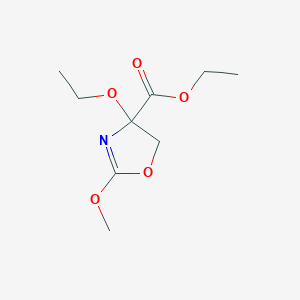

IUPAC Name |

methyl 4-methoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-6-3-4-7(9(11)15-2)8(5-6)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKDQNMBIHKQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589913 | |

| Record name | Methyl 4-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181871-73-8 | |

| Record name | Methyl 4-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B66518.png)

![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)

![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)

![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)